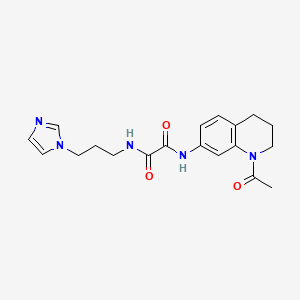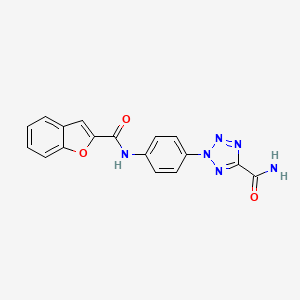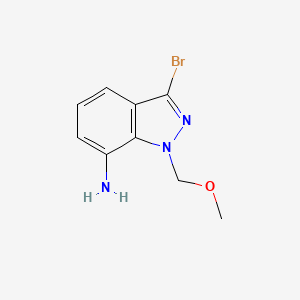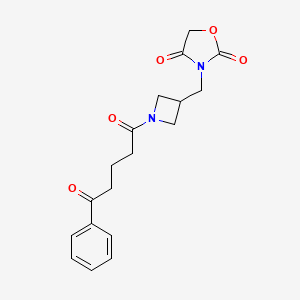![molecular formula C16H10N2OS B2631124 3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one CAS No. 23905-59-1](/img/structure/B2631124.png)
3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one” is a chemical compound with the molecular formula C16H10N2OS . It is a type of nitrogen-rich heterocycle, which are useful bioactive scaffolds in medicinal chemistry and synthetic applications .
Synthesis Analysis
The synthesis of “3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one” derivatives has been reported in several studies. For instance, one study reported the synthesis of a new series of quinazolinone derivatives starting with anthranilic acid and cinnamoylisothiocyanate in high yields . Another study reported an efficient transition-metal-free cascade reaction for the synthesis of 12H-benzo[4,5]thiazolo[2,3-b]quinazolin-12-one derivatives from commercially available isatins and 2-haloaryl isothiocyanates .Molecular Structure Analysis
The molecular structure of “3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one” consists of a thiazoloquinazolinone core with a phenyl group attached . The exact structure can be confirmed by techniques such as 1H/13C NMR and FTIR spectroscopy .Aplicaciones Científicas De Investigación
- Background : Quinazolinone derivatives have shown remarkable antimicrobial properties .
- Research Findings : Some quinazolin-5-one derivatives exhibit potent activity against both Gram-positive and Gram-negative microorganisms. Notably, they surpass the reference antibiotic cefotaxime in inhibitory effects. Additionally, certain derivatives demonstrate antifungal properties comparable to the standard drug nystatin .
- Research Insights : Compounds containing the 2(1H)-quinazolinone ring structure display prominent anticancer properties. Moreover, interest in quinazolinones as anticancer agents has grown since the discovery of raltitrexed and thymitaq, which act as thymidylate enzyme inhibitors .
- Research Highlights : Quinazolinone derivatives have inhibitory activities on α-glucosidase and novel tyrosinase inhibitors. Green protocols have been developed for constructing highly bioactive quinazoline and quinazolinone compounds .
- Research Examples : Albaconazole (used as an antifungal) and nolatrexed (an antisolid tumor drug) contain quinazolinone moieties .
- Recent Advances : One-pot condensation methods and green nanocatalysts have been employed to synthesize these compounds .
Antimicrobial Activity
Anticancer Potential
Bioactive Scaffold in Medicinal Chemistry
Functional Materials and Drug Molecules
Synthetic Chemistry and Green Protocols
Other Pharmacological Activities
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have shown inhibitory activities on α-glucosidase and tyrosinase , which suggests that 3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one might interact with similar targets.
Mode of Action
It’s known that similar compounds can inhibit enzymes like α-glucosidase and tyrosinase . This inhibition could lead to changes in the metabolic processes regulated by these enzymes.
Result of Action
Similar compounds have shown antimicrobial properties , suggesting that 3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one might also exhibit similar effects.
Propiedades
IUPAC Name |
3-phenyl-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c19-15-12-8-4-5-9-13(12)17-16-18(15)14(10-20-16)11-6-2-1-3-7-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSKFCPJYPFSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC4=CC=CC=C4C(=O)N23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2631047.png)
![4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine](/img/structure/B2631048.png)



![N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2631054.png)
![(5-{5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone](/img/structure/B2631055.png)


![Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2631061.png)

![3-[7-(3-Methylbut-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2631063.png)